Imidapril
Descripción general
Descripción
Imidapril, sold under the brand name Tanatril among others, is an ACE inhibitor used as an antihypertensive drug and for the treatment of chronic heart failure . It was patented in 1982 and approved for medical use in 1993 .
Synthesis Analysis
The stability of Imidapril was examined by HPLC degradative studies for every six months and the results showed that the drug substance is stable for approximately more than 2 years .
Molecular Structure Analysis
Imidapril is a dicarboxyl compound . Its molecular formula is C20H27N3O6 and its molar mass is 405.451 g·mol −1 .
Chemical Reactions Analysis
Imidapril is a prodrug and is activated to its active metabolite imidaprilat . Rifampicin reduces the activation of imidapril to its active metabolite imidaprilat .
Physical And Chemical Properties Analysis
Imidapril hydrochloride has a molecular weight of 441.91 . It is soluble in DMSO at 80 mg/mL . The melting point of Imidapril is 139 to 140 °C (282 to 284 °F) .
Aplicaciones Científicas De Investigación
Imidapril: A Comprehensive Analysis of Scientific Research Applications
Treatment of Essential Hypertension: Imidapril is widely approved for managing essential hypertension. It effectively lowers blood pressure and is comparable to other ACE inhibitors in this role .
Chronic Heart Failure Management: Clinical trials suggest that imidapril improves exercise capacity in patients with chronic heart failure, indicating a potential application in managing this condition .
Diabetic Nephropathy: International guidelines recommend ACE inhibitors like imidapril as first-line therapy for patients with diabetic nephropathy due to their ability to inhibit the renin-angiotensin system .
Renal Function Preservation: Imidapril has been studied for its long-term effects on glomerular filtration rate and its potential to prevent hyperkalemia, which are crucial factors in preserving renal function .
Polycystic Kidney Disease: There has been research investigating imidapril’s use in treating Autosomal Dominant Polycystic Kidney Disease, focusing on its renoprotective effects .
Reduction of Urinary Albumin Excretion: In patients with type 1 diabetes mellitus, imidapril has been shown to reduce urinary albumin excretion rate, which is beneficial in preventing diabetic kidney disease .
Lower Incidence of Dry Cough: Compared to other ACE inhibitors like enalapril or benazepril, imidapril is well-tolerated and associated with a lower incidence of dry cough, making it a preferred choice for some patients .
Synthesis Stability: Research into the synthesis of stable imidapril hydrochloride is significant for ensuring the drug’s efficacy and shelf-life during production and storage .
Mecanismo De Acción
Target of Action
Imidapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in Angiotensin II, resulting in reduced vasoconstriction and decreased secretion of another hormone, Aldosterone . Aldosterone promotes the absorption of sodium and water in the kidneys, which can increase blood volume and pressure. Therefore, the inhibition of Aldosterone secretion by Imidapril leads to a decrease in blood pressure .
Pharmacokinetics
About 70% of the ingested Imidapril is quickly absorbed from the gut . This absorption rate can be significantly reduced when taken with a fatty meal . After absorption, Imidapril reaches peak blood plasma concentrations in about two hours . It has a biological half-life of two hours . Imidapril is a prodrug and is activated to its active metabolite, Imidaprilat . The substance is excreted 40% by the kidneys and 50% by the bile duct .
Action Environment
The efficacy and stability of Imidapril can be influenced by various environmental factors. For instance, the absorption rate of Imidapril can be significantly reduced when taken with a fatty meal . Additionally, certain drugs can interact with Imidapril and affect its action. For example, Rifampicin reduces the activation of Imidapril to its active metabolite, Imidaprilat . Other potential interactions include ACE inhibitors, which can increase potassium levels in the blood and potentially cause hyperkalemia, especially when combined with potassium-sparing diuretics or potassium substitution .
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWOWYOHUKJIG-BPUTZDHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048242 | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidapril | |
CAS RN |
89371-37-9 | |
Record name | Imidapril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidapril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidapril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imidapril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidapril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Imidapril?
A1: Imidapril is a prodrug that is rapidly metabolized in the liver to its active metabolite, Imidaprilat. Imidaprilat acts as a potent and long-acting inhibitor of ACE. []
Q2: How does ACE inhibition impact the renin-angiotensin system (RAS)?
A2: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. []
Q3: Does Imidapril exhibit any ACE-independent effects?
A3: Yes, research suggests that Imidapril may exert some of its beneficial effects through ACE-independent mechanisms, such as inhibiting matrix metalloproteinase-9 (MMP-9) activity, which plays a role in vascular remodeling and aneurysm formation. [, ]
Q4: What is the role of bradykinin in the effects of Imidapril?
A4: Imidapril, by inhibiting ACE, also prevents the degradation of bradykinin, a vasodilator that promotes nitric oxide (NO) release. This contributes to the compound's antihypertensive and potentially angiogenic effects. [, ]
Q5: What is the molecular formula and weight of Imidapril hydrochloride?
A5: The molecular formula of Imidapril hydrochloride is C20H27N3O6 · HCl, and its molecular weight is 441.9 g/mol. []
Q6: Are there any specific considerations regarding the stability and compatibility of Imidapril in various formulations?
A6: While specific data on material compatibility is limited in the provided research, Imidapril's formulation as hydrochloride salt suggests improved water solubility. Further research on stability in different formulations and storage conditions is necessary.
Q7: How is Imidapril absorbed and metabolized in the body?
A7: Imidapril is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by carboxylesterases, to form the active metabolite Imidaprilat. [, ]
Q8: What are the elimination half-lives of Imidapril and Imidaprilat?
A8: The elimination half-life of Imidapril is relatively short, ranging from 1.1 to 2.5 hours. In contrast, Imidaprilat has a longer half-life of 10 to 19 hours, contributing to its sustained therapeutic effect. []
Q9: How are Imidapril and its metabolites excreted?
A9: Imidapril and its metabolites are primarily excreted in the urine. The dialyzability of Imidaprilat is lower compared to other ACE inhibitors like Enalaprilat, suggesting it may be a suitable treatment option for patients undergoing hemodialysis. [, ]
Q10: Is there a correlation between plasma Imidaprilat concentration and its pharmacological effects?
A10: Yes, studies in spontaneously hypertensive rats (SHRs) have shown a good correlation between plasma Imidaprilat concentration, plasma ACE activity, and blood pressure reduction, indicating that plasma concentration can be a useful marker of its pharmacological effects. []
Q11: What are the main animal models used to study the effects of Imidapril?
A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive and organ-protective effects of Imidapril. Other models include diabetic db/db mice for studying diabetic nephropathy, and surgically induced CA models in rats for cerebral aneurysm research. [, , , ]
Q12: What are the key findings from in vivo studies on Imidapril's effects on cardiac function?
A12: Imidapril has shown beneficial effects on cardiac function in various animal models. In cardiomyopathic hamsters, chronic Imidapril treatment prolonged lifespan and improved cardiac function. [] In rats with myocardial infarction, Imidapril improved cardiac performance, attenuated cardiac remodeling, and reduced heart and lung morphological changes. []
Q13: How does Imidapril affect renal function in diabetic models?
A13: In diabetic db/db mice, Imidapril treatment improved glomerular filtration rate, reduced albuminuria, and normalized hypoalbuminemia. These renoprotective effects are attributed to Imidapril's ability to suppress renal hyperfiltration and prevent the loss of renal heparan sulfate, an important component of the glomerular basement membrane. []
Q14: What is the evidence for Imidapril's effects on angiogenesis?
A14: While ACE inhibitors like Imidapril are known to suppress the proangiogenic Ang II pathway, they can also stimulate angiogenesis in the setting of tissue ischemia. Studies in AT1aKO mice, which lack the Ang II type 1 receptor, showed that Imidapril enhanced angiogenesis through mechanisms involving the bradykinin-NO pathway and potentially the Ang II type 2 receptor. []
Q15: What are the common adverse effects associated with ACE inhibitors, including Imidapril?
A15: While this Q&A focuses on the scientific aspects and not side effects, it's important to acknowledge that ACE inhibitors, including Imidapril, can cause adverse effects such as dry cough, hypotension, and, less commonly, angioedema and hyperkalemia. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.